3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile
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Overview
Description
3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile is a chemical compound with the molecular formula C18H8Br2N2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl and dicarbonitrile functional groups at specific positions on the phenanthrene ring .
Preparation Methods
The synthesis of 3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene derivatives followed by the introduction of nitrile groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenanthrene diones or reduction to form phenanthrene derivatives.
Cyclization Reactions: Under certain conditions, the compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polycyclic aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile involves its interaction with molecular targets through its bromomethyl and dicarbonitrile groups. These functional groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
3,6-Bis(bromomethyl)phenanthrene-9,10-dicarbonitrile can be compared with similar compounds such as:
- 9,10-Bis(bromomethyl)phenanthrene
- 3,6-Dibromophenanthrene-9,10-dione
- 2,3-Bis(bromomethyl)naphthalene
These compounds share similar structural features but differ in the position and type of functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
839728-92-6 |
---|---|
Molecular Formula |
C18H10Br2N2 |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
3,6-bis(bromomethyl)phenanthrene-9,10-dicarbonitrile |
InChI |
InChI=1S/C18H10Br2N2/c19-7-11-1-3-13-15(5-11)16-6-12(8-20)2-4-14(16)18(10-22)17(13)9-21/h1-6H,7-8H2 |
InChI Key |
LUGFAYBENZYDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C3=C(C=CC(=C3)CBr)C(=C2C#N)C#N |
Origin of Product |
United States |
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